3-(Methoxycarbonyl)-2,2,3-trimethylcyclopentane-1-carboxylic acid is a complex organic compound with the molecular formula and a molecular weight of 214.261 g/mol. It is classified as a carboxylic acid and is characterized by its unique cyclic structure, which includes a methoxycarbonyl group. This compound is of interest in various scientific fields due to its structural properties and potential applications.
The compound is cataloged under the Chemical Abstracts Service number 306935-16-0 and has been referenced in several chemical databases, including PubChem and Matrix Fine Chemicals. Its structure can be represented using the Simplified Molecular Input Line Entry System notation as COC(=O)C1(C)CCC(C(O)=O)C1(C)C, indicating the presence of both methoxy and carboxylic functional groups .
3-(Methoxycarbonyl)-2,2,3-trimethylcyclopentane-1-carboxylic acid falls under several categories:
The synthesis of 3-(Methoxycarbonyl)-2,2,3-trimethylcyclopentane-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the use of cyclopentane derivatives as starting materials, followed by functionalization through esterification or carboxylation processes.
The molecular structure of 3-(Methoxycarbonyl)-2,2,3-trimethylcyclopentane-1-carboxylic acid features:
The InChIKey for this compound is CNHMFZIFLREWPF-UHFFFAOYNA-N, which aids in its identification in chemical databases .
This compound can participate in various chemical reactions typical of carboxylic acids and esters:
Reactions involving this compound generally require careful control of reaction conditions to prevent unwanted side reactions or degradation of the product.
The mechanism of action for reactions involving 3-(Methoxycarbonyl)-2,2,3-trimethylcyclopentane-1-carboxylic acid often follows standard organic reaction pathways:
Kinetic studies may provide insights into reaction rates and mechanisms specific to this compound.
Relevant analyses include spectroscopic methods (NMR, IR) for confirming structure and purity.
3-(Methoxycarbonyl)-2,2,3-trimethylcyclopentane-1-carboxylic acid has potential applications in:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4